molecular formula C11H12FNO2 B2858371 Methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylate CAS No. 2167669-98-7

Methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylate

Cat. No.: B2858371
CAS No.: 2167669-98-7
M. Wt: 209.22
InChI Key: YDTHYONBNZXIHQ-UHFFFAOYSA-N
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Description

Methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylate is a fluorinated derivative of tetrahydroquinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylate typically involves the fluorination of a tetrahydroquinoline precursor. One common method includes the reaction of 7-fluoro-1,2,3,4-tetrahydroquinoline with methyl chloroformate under basic conditions to yield the desired ester . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the fluorine or ester positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce various tetrahydroquinoline derivatives with different substituents.

Scientific Research Applications

Methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially leading to inhibition of enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate: Lacks the fluorine atom, resulting in different chemical and biological properties.

    7-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline: Similar structure but without the carboxylate ester group.

Uniqueness

Methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylate is unique due to the presence of both the fluorine atom and the carboxylate ester group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2/c1-15-11(14)8-5-7-3-2-4-13-10(7)6-9(8)12/h5-6,13H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTHYONBNZXIHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C2C(=C1)CCCN2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2167669-98-7
Record name methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylate
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